molecular formula C10H9Cl3N2O2 B5865548 N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide

N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide

Cat. No. B5865548
M. Wt: 295.5 g/mol
InChI Key: FEANZVFDYSMSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide, commonly known as ATA, is a chemical compound that has been extensively studied for its potential use in scientific research. ATA is a white crystalline solid that is soluble in water and organic solvents. It has been found to have various biochemical and physiological effects, making it a promising tool for research in different fields.

Mechanism of Action

The mechanism of action of ATA is not fully understood. However, it has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. ATA has also been found to inhibit the activity of the enzyme histone deacetylase, which plays a role in gene expression.
Biochemical and Physiological Effects:
ATA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. ATA has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. Additionally, ATA has been found to have neuroprotective effects, making it a promising tool for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

ATA has several advantages as a tool for scientific research. It is readily available and relatively inexpensive. ATA is also stable and can be stored for long periods without degradation. However, ATA has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, ATA can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on ATA. One area of interest is the development of ATA-based drugs for the treatment of cancer, diabetes, and neurodegenerative diseases. Another area of interest is the study of ATA's mechanism of action, which could lead to the development of new drugs that target carbonic anhydrase and histone deacetylase. Additionally, ATA could be used as a tool for the study of gene expression and epigenetics.

Synthesis Methods

The synthesis of ATA involves the reaction of N-(2-aminophenyl)acetamide with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction yields ATA as a white solid, which can be purified by recrystallization.

Scientific Research Applications

ATA has been extensively studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, making it a promising tool for research in different fields. ATA has been used in the study of cancer, diabetes, and inflammation. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(2-acetamidophenyl)-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2O2/c1-6(16)14-7-4-2-3-5-8(7)15-9(17)10(11,12)13/h2-5H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEANZVFDYSMSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.